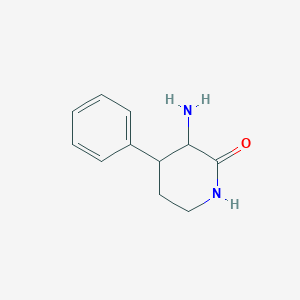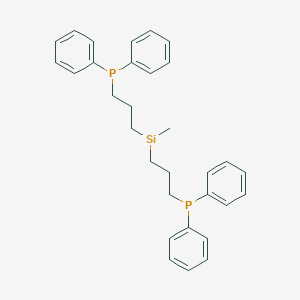
CID 12975370
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is an organophosphorus compound with the formula Ph₂P(CH₂)₃PPh₂. This compound is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide . It is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Vorbereitungsmethoden
The synthesis of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be achieved through several methods:
-
Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
-
Metal-Halogen Exchange and Metathesis: : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
These methods provide a controllable and cost-effective route for the synthesis of the compound .
Analyse Chemischer Reaktionen
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) undergoes various chemical reactions, including:
-
Coordination Chemistry
-
Catalysis
Wissenschaftliche Forschungsanwendungen
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) has several scientific research applications:
-
Chemistry
-
Biology and Medicine
-
Industry
Wirkmechanismus
The mechanism of action of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include transition metal centers, where the compound acts as a bidentate ligand, stabilizing the metal complex and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be compared with other similar diphosphine ligands:
-
1,2-Bis(diphenylphosphino)ethane (dppe)
- Formula: (Ph₂PCH₂)₂
- Commonly used as a bidentate ligand in coordination chemistry .
-
1,2-Bis(diphenylphosphino)benzene
- Formula: Ph₂P(C₆H₄)PPh₂
- Used in the synthesis of various metal complexes .
-
1,3-Bis(diphenylphosphino)propane (dppp)
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is unique due to its specific structure and reactivity, making it valuable in various catalytic and coordination chemistry applications.
Eigenschaften
Molekularformel |
C31H35P2Si |
|---|---|
Molekulargewicht |
497.6 g/mol |
InChI |
InChI=1S/C31H35P2Si/c1-34(26-14-24-32(28-16-6-2-7-17-28)29-18-8-3-9-19-29)27-15-25-33(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3 |
InChI-Schlüssel |
GAWDIXYZGXKUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


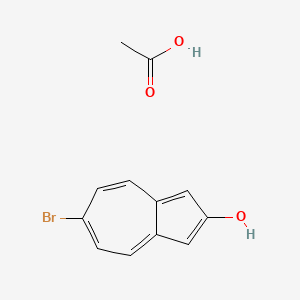
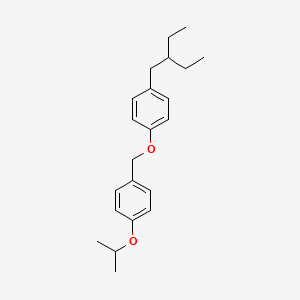
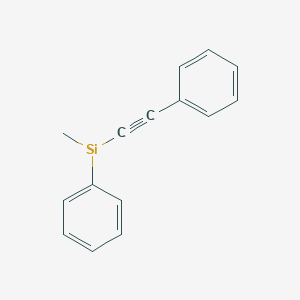
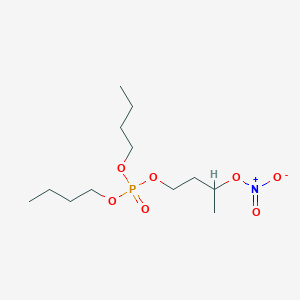
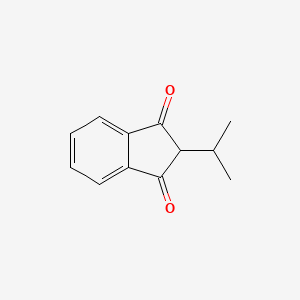

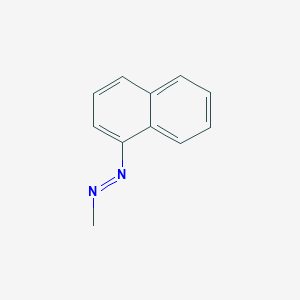
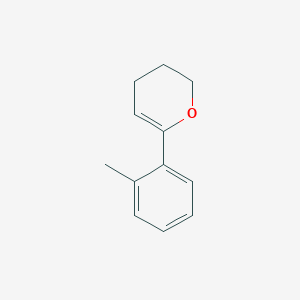


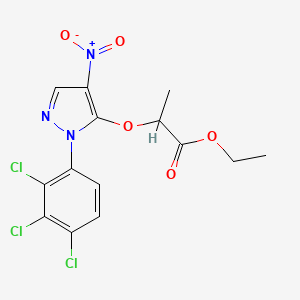

![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
